
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate
Description
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-3-yl group at position 5 and a carboxylate moiety at position 2, stabilized as a sodium salt. The sodium salt enhances water solubility compared to its carboxylic acid form, making it advantageous for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C8H4N3NaO2S |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
sodium;5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C8H5N3O2S.Na/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5;/h1-4H,(H,12,13);/q;+1/p-1 |
InChI Key |
BUXUYHNEIASSRI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The ester hydrolysis is conducted in a mixed solvent system of ethanol and water (3:1 ratio) using sodium ethoxide as the base. Key parameters include:
Parameter | Value |
---|---|
Temperature | 20°C (with ice bath cooling) |
Reaction Time | 40 minutes (30 min at RT + 10 min cooled) |
Molar Ratio (Ester:Base) | 1:1.01 |
Solvent Volume | 30.5 mL per gram of ester |
The stoichiometric use of sodium ethoxide ensures complete deprotonation and nucleophilic attack on the ester carbonyl group. Ice bath cooling minimizes side reactions, while the ethanol-water mixture balances solubility and reaction kinetics.
Alternative Synthetic Approaches
Solid-Phase Synthesis
A PMC study describes thiadiazole synthesis using polymer-supported reagents, though applicability to sodium carboxylates remains unexplored. Key advantages include:
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Simplified purification via filtration.
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Tunable reactivity through resin functionalization.
Mechanistic Insights
The hydrolysis mechanism proceeds through a tetrahedral intermediate (Figure 1):
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Deprotonation : Sodium ethoxide abstracts a proton from the ester’s α-carbon, generating an enolate.
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Nucleophilic Attack : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Elimination : Ethoxide leaves, producing the carboxylate anion.
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Acidification : Proton transfer stabilizes the carboxylate, which precipitates as the sodium salt.
The reaction’s success relies on the thiadiazole ring’s electron-deficient nature, which lowers the activation energy for nucleophilic attack compared to non-aromatic esters.
Yield Optimization Strategies
Solvent Effects
-
Ethanol-Water Ratio : A 3:1 ratio maximizes carboxylate solubility during reaction while ensuring precipitation during workup. Pure ethanol slows hydrolysis, while excess water reduces ester solubility.
-
Alternative Solvents : Dimethylformamide (DMF) increases reaction rate but complicates purification due to high boiling point.
Stoichiometric Adjustments
A 1% molar excess of sodium ethoxide (1.01 eq) compensates for reagent hygroscopicity without promoting over-saponification.
Purity and Characterization
Post-synthesis analyses include:
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Elemental Analysis : Confirms C8H6N3NaO2S composition.
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FT-IR : Peaks at 1580 cm⁻¹ (C=O asymmetric stretch) and 1400 cm⁻¹ (COO⁻ symmetric stretch).
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1H NMR (D2O) : Pyridin-3-yl protons appear as a multiplet at δ 7.4–8.6 ppm.
Pharmaceutical Relevance
While biological data specific to this compound is limited, structurally related thiadiazoles exhibit:
Scientific Research Applications
Anticancer Activity
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate has been investigated for its anticancer properties. Research shows that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of Ehrlich’s Ascites carcinoma cells, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A study reported that derivatives of thiadiazoles showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. .
Protein Kinase Inhibition
This compound has been identified as a potential inhibitor of protein kinases, which are crucial in various signaling pathways related to cancer and neurodegenerative diseases. The inhibition of specific kinases can lead to therapeutic effects in treating conditions like cancer and inflammation .
Neuroprotective Effects
Research indicates that certain thiadiazole derivatives may offer neuroprotective benefits by modulating kinase activity involved in neurodegenerative disorders. This application is particularly relevant for developing treatments for diseases such as Alzheimer's and Parkinson's .
Agrochemical Applications
The compound has shown potential in agricultural applications as well. Its derivatives have been tested for herbicidal and fungicidal activities, suggesting their utility in developing new agrochemicals that can enhance crop protection while being environmentally friendly .
Case Studies
Study | Findings | Application |
---|---|---|
Asif et al., 2017 | Significant anticancer activity against Ehrlich’s Ascites carcinoma cells | Anticancer agent |
Prabhakar et al., 2024 | Good antimicrobial efficacy against E. coli and C. albicans | Antimicrobial agent |
WO2010112874A1 | Potential inhibitors of protein kinases involved in cancer progression | Pharmaceutical development |
Zhan et al., 2017 | Novel agrochemical formulations with herbicidal properties | Agricultural applications |
Mechanism of Action
The mechanism of action of Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position on the Pyridine Ring
The position of the pyridinyl substituent (2-, 3-, or 4-) on the thiadiazole ring modulates steric, electronic, and hydrogen-bonding interactions, impacting bioactivity:
- Pyridin-3-yl derivatives : Compounds with a 3-pyridinyl group, such as those in and , exhibit potent antimicrobial and anticancer activities. For example, acetamide derivatives (e.g., compound 7d in ) showed IC50 values of 1.8 µM against Caco-2 cancer cells, highlighting the role of the pyridin-3-yl group in enhancing cytotoxicity .
- Pyridin-4-yl derivatives : Substitution at the 4-position, as in , conferred antifungal activity against Fusarium oxysporum (44.44% inhibition) .
Functional Group Modifications
The carboxylate group at position 2 distinguishes the sodium salt from carboxamide, amine, or ester analogs, influencing solubility and target interactions:
- Carboxylate vs. Carboxamide: Sodium carboxylates (e.g., ) are more water-soluble than carboxamides (), favoring intravenous formulations. Carboxamides, however, may exhibit better oral bioavailability due to enhanced lipophilicity .
- Amine Derivatives : Thiadiazole-2-amine analogs () show broad-spectrum antimicrobial activity, suggesting that replacing the carboxylate with an amine group shifts biological targets .
Antimicrobial Activity
- Pyridin-3-yl-thiadiazole carboxylate derivatives () inhibited bacterial growth in vitro, with MIC values comparable to standard antibiotics .
- Nitroimidazolyl-thiadiazoles () showed activity against Gram-positive and Gram-negative pathogens, though their toxicity profiles differ from pyridinyl analogs .
Anticancer Activity
- Acetamide derivatives () targeting pyridin-3-yl-thiadiazole scaffolds exhibited selective cytotoxicity against colorectal (Caco-2) and pancreatic (PANC-1) cancer cells .
Antifungal Activity
Biological Activity
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a member of the thiadiazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
This compound features a pyridine ring attached to a thiadiazole core. Its molecular structure contributes to its biological activity by allowing interactions with various biological targets. The presence of the carboxylate group enhances its solubility in biological systems, facilitating its application in pharmacology.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound:
- Mechanism of Action : The compound exhibits antimicrobial activity by disrupting the integrity of microbial cell membranes, leading to cell lysis and death. It has been shown to be effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Efficacy : In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic isolates such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell Viability Studies : Research employing MTS assays demonstrated that this compound significantly reduces cell viability in cancer cell lines such as LoVo (colon cancer) when treated at concentrations between 6.25 and 400 μM. Higher concentrations led to more pronounced cytotoxic effects .
- Enzyme Inhibition : The compound has been identified as an inhibitor of lipoxygenase (LOX) enzymes, which are implicated in the progression of several cancers. Its derivatives have shown enhanced cytotoxicity against prostate cancer (PC3) and colorectal cancer (HT29) cell lines .
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate to High |
Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylate | Moderate | Low |
Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylate | Low | High |
This table illustrates that while this compound exhibits both high antimicrobial and moderate anticancer activities compared to its analogs.
Study on Anticancer Effects
A recent study synthesized a series of thiadiazole derivatives and assessed their anticancer properties. Among these compounds, this compound showed significant cytotoxicity against various cancer cell lines when compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited bacterial growth at low concentrations and demonstrated potential as a lead compound for developing new antimicrobial agents .
Chemical Reactions Analysis
Decarboxylation Under Acidic Conditions
While not explicitly documented for this compound, analogous thiadiazole carboxylates undergo decarboxylation to form thiadiazole thiols.
Hypothesized Reaction :
Expected Conditions :
-
Acid : Concentrated HCl
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Temperature : Reflux (100–110°C)
-
Catalyst : None required
Theoretical Basis :
Decarboxylation of heterocyclic carboxylates typically occurs via a six-membered transition state, releasing CO₂ and forming the thiol derivative .
Nucleophilic Substitution at the Carboxylate Position
The sodium carboxylate group can act as a leaving group in SN2 reactions, enabling the synthesis of amides or esters.
Example Reaction with Amines :
Reported Analogues :
-
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide was synthesized via acetylation of 5-phenyl-1,3,4-thiadiazol-2-amine, achieving 83% yield .
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3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine was prepared using DIAD-mediated coupling (36% yield) .
Coordination Chemistry in Metal Complexes
Thiadiazole carboxylates often act as ligands for transition metals.
Hypothesized Complexation :
Supporting Evidence :
-
Pyridyl-thiadiazole derivatives form stable complexes with Cu(II) and Zn(II), confirmed by UV-Vis and cyclic voltammetry .
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Such complexes exhibit enhanced biological activity, including anticancer and anti-inflammatory properties .
Thioetherification Reactions
The carboxylate can participate in thioether formation under Mitsunobu-like conditions.
Example :
Reported Yields :
Table 2: Spectral Data for this compound
Mechanistic Insights
Q & A
Q. What are the recommended methods for synthesizing Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate, and what key parameters influence reaction efficiency?
Methodological Answer: A two-step synthesis is commonly employed:
Bromination via Sandmeyer Reaction : Start with ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. React with tert-butyl nitrite and HBr at 0–5°C to yield the brominated intermediate (71% yield) .
Suzuki-Miyaura Coupling : React the brominated intermediate with pyridin-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–90°C .
Q. Key Parameters :
Q. Table 1: Synthesis Optimization
Step | Reagents/Conditions | Yield | Critical Parameters |
---|---|---|---|
Bromination | tert-butyl nitrite, HBr, 0–5°C | 71% | Low temperature, stoichiometric HBr |
Coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C | ~65% | Catalyst activity, solvent ratio |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to theoretical shifts (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiadiazole carboxylate at δ 160–165 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 268.1) and rule out impurities .
- Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (±0.3% tolerance) .
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., twinning correction via BASF parameter adjustment) .
Q. What are the critical considerations for handling and storage to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Solubility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., H₂O) to limit carboxylate degradation .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect decomposition .
Q. How can researchers validate the compound’s bioactivity in preliminary enzyme inhibition assays?
Methodological Answer:
- Assay Design : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics at varying concentrations (1–100 µM).
- Controls : Include a positive control (e.g., known thiadiazole-based inhibitor) and vehicle control (DMSO ≤0.1% v/v) .
- Data Normalization : Express activity as % inhibition relative to controls; use GraphPad Prism for IC₅₀ calculation .
Q. What spectroscopic techniques are most effective for characterizing the sodium carboxylate moiety?
Methodological Answer:
- FTIR : Identify carboxylate symmetric/asymmetric stretching bands (1350–1450 cm⁻¹ and 1550–1650 cm⁻¹, respectively) .
- Raman Spectroscopy : Detect S–N–C vibrational modes (600–800 cm⁻¹) to confirm thiadiazole ring integrity .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
Methodological Answer:
- Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays (e.g., HPLC-MS detection of substrate conversion) .
- Structural Confirmation : Recheck compound purity via NMR and LC-MS; test for residual solvents (e.g., DMF) that may interfere with assays .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding affinity, ruling out off-target effects .
Q. How can computational methods optimize the pharmacophore model for target specificity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in the active site (e.g., ALK kinase homology model) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., pyridinyl-thiadiazole hydrogen bonding) .
- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on thiadiazole) to predict bioactivity trends .
Q. What experimental approaches enhance solubility without compromising bioactivity?
Methodological Answer:
Q. Table 2: Solubility Optimization Strategies
Strategy | Example | Outcome |
---|---|---|
Prodrug | Ethyl 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate | 10× solubility in PBS (pH 7.4) |
Co-Crystal | β-cyclodextrin inclusion complex | 15 mg/mL solubility in H₂O |
Q. How can X-ray crystallography address challenges in structural refinement (e.g., twinning or disorder)?
Methodological Answer:
Q. What mechanistic insights can be gained from studying substituent effects on the thiadiazole core?
Methodological Answer:
- Electron-Deficient Analog Synthesis : Introduce nitro or trifluoromethyl groups at position 5 to probe electronic effects on enzyme binding .
- Biological Evaluation : Compare IC₅₀ values against wild-type and mutant enzymes (e.g., resistance-conferring mutations) to map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.